
Butan-2-YL anthracene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-YL anthracene-9-carboxylate is an organic compound that features an anthracene ring system substituted with a butan-2-yl ester group at the 9th position. The anthracene ring is a polycyclic aromatic hydrocarbon known for its stability and extensive conjugation, making it a valuable scaffold in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-YL anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with butan-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Butan-2-YL anthracene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The anthracene ring can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Butan-2-yl anthracene-9-carbinol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Butan-2-YL anthracene-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form conjugates with other molecules.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of Butan-2-YL anthracene-9-carboxylate involves its interaction with various molecular targets. The extensive conjugation of the anthracene ring allows it to participate in π-π stacking interactions, which can influence its binding to proteins and other macromolecules. The ester group can undergo hydrolysis to release the active anthracene-9-carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carboxylic acid: The parent compound without the butan-2-yl ester group.
Butyl anthracene-9-carboxylate: Similar ester but with a different alkyl group.
Methyl anthracene-9-carboxylate: Another ester derivative with a methyl group.
Uniqueness
Butan-2-YL anthracene-9-carboxylate is unique due to the specific butan-2-yl ester group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
189216-06-6 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
butan-2-yl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H18O2/c1-3-13(2)21-19(20)18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-13H,3H2,1-2H3 |
InChI Key |
PEDPRRNAHWBKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


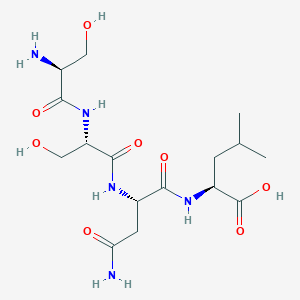
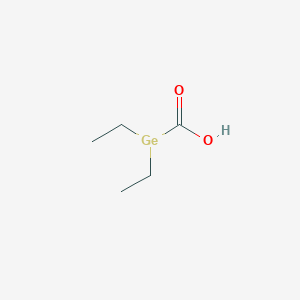
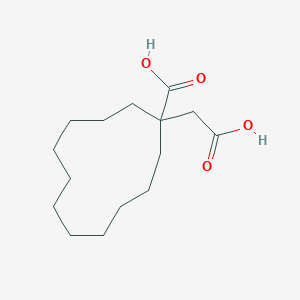
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
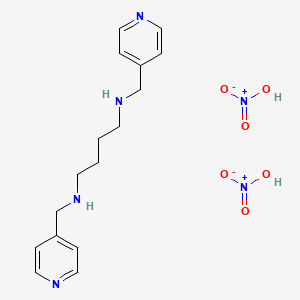
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)
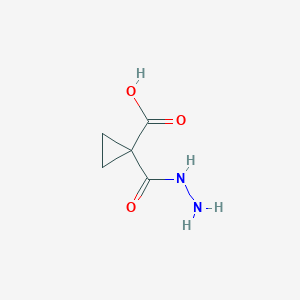
![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
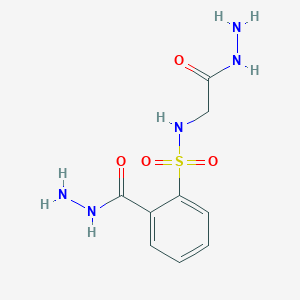
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
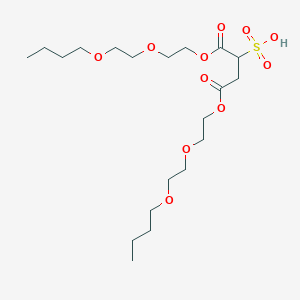
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)
